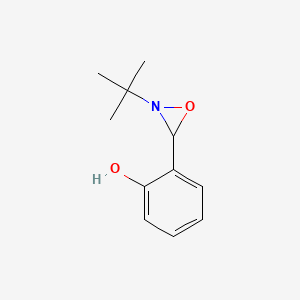

2-(2-Tert-butyloxaziridin-3-yl)phenol

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(2-tert-butyloxaziridin-3-yl)phenol |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12-10(14-12)8-6-4-5-7-9(8)13/h4-7,10,13H,1-3H3 |

InChI Key |

MHDLFICLFFUOAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(O1)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the construction of the oxaziridine ring on a phenol substrate substituted at the ortho position (2-position) with the oxaziridine functionality bearing a tert-butyl group. The key challenge is the formation of the strained three-membered oxaziridine ring adjacent to the phenol moiety.

Precursor Preparation: Tert-Butyl Phenol

A crucial precursor is tert-butyl phenol , which can be prepared via Friedel-Crafts alkylation of phenol with tert-butyl alcohol. This alkylation is well-documented and can be catalyzed by various agents, including aluminum chloride or phosphorus pentoxide.

The Friedel-Crafts alkylation produces mainly para-substituted tert-butyl phenol but also ortho-substituted isomers, which are relevant for subsequent oxaziridine formation.

Formation of the Oxaziridine Ring

The oxaziridine ring is commonly formed by oxidation of an imine or oxime intermediate derived from the ortho-substituted tert-butyl phenol. Key steps include:

- Conversion of the ortho-aminophenol derivative to an oxime or imine.

- Oxidation of the imine/oxime to the oxaziridine ring using appropriate oxidants (e.g., peracids or other oxygen transfer reagents).

A reported synthetic route involves reacting dicarboxylic acid chlorides with oximes in the presence of triethylamine to form related oxaziridine derivatives, highlighting the importance of controlled oxidation and ring closure steps.

Specific Synthetic Route Example

While no direct detailed procedure for this compound was found, analogous oxaziridine syntheses suggest the following general approach:

- Starting Material: 2-tert-butylphenol (prepared as above).

- Functionalization: Introduction of an amino or oxime group ortho to the phenol.

- Oxidation: Treatment with an oxidizing agent (e.g., m-CPBA or other peracids) to form the oxaziridine ring.

- Purification: Isolation by extraction and chromatographic techniques.

The steric bulk of the tert-butyl group influences regioselectivity and stability of the oxaziridine ring.

Reaction Conditions and Catalysts

Analytical Data Supporting Preparation

- NMR Spectroscopy: Used to confirm substitution patterns and ring formation.

- GC-MS: Confirms the presence of tert-butyl phenol isomers and oxaziridine derivatives.

- Kinetic Studies: Show reaction rates and selectivity, especially in ring closure and decomposition steps.

Summary Table of Preparation Methods

| Preparation Stage | Method Summary | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| Tert-butyl phenol synthesis | Friedel-Crafts alkylation with P2O5 catalyst | 80-230 °C, 6-8 h, phenol:TBA 1:1-1:4 | Eco-friendly, cost-effective, good yield | Mixture of isomers requiring separation |

| Oxime/imine formation | Reaction of aminophenol with hydroxylamine | Room temp, triethylamine base | High yield, straightforward | Requires pure starting materials |

| Oxidation to oxaziridine | Oxidation with peracid | 0-25 °C, 1-3 h | Regioselective, mild conditions | Sensitive to steric hindrance, moderate yields |

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butyloxaziridin-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxaziridine ring can be reduced to form amines or other reduced products.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group is substituted by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the oxaziridine ring can produce amines .

Scientific Research Applications

2-(2-Tert-butyloxaziridin-3-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butyloxaziridin-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the oxaziridine ring can participate in nucleophilic attacks. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Tert-butyloxaziridin-3-yl)phenol with structurally related compounds, emphasizing key differences in functional groups, reactivity, and applications:

Key Observations:

Structural Differences: The tert-butyl group in both compounds enhances steric bulk, but the heterocyclic core differs: oxaziridine in the target compound vs. pyrazolone in the analogue. The phenol group in this compound provides acidic protons (pKa ~10), enabling deprotonation under basic conditions, unlike the neutral pyrazolone analogue.

Reactivity: Oxaziridines are prone to ring-opening under acidic or nucleophilic conditions, releasing oxidizing equivalents. Pyrazolones, by contrast, exhibit keto-enol tautomerism, influencing their chelation behavior . The tert-butyl group in both compounds likely reduces solubility in aqueous media but improves thermal stability.

Hazard Profiles: Limited toxicological data exist for both compounds. The pyrazolone analogue is unclassified for health hazards, but precautionary measures (e.g., avoiding inhalation) are advised . Similar precautions may apply to the oxaziridine derivative due to its reactive heterocycle.

Research Findings and Data Gaps

- Computational Predictions: Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could model the electronic structure of this compound to predict its redox behavior and stability .

- Toxicity Studies : The absence of comprehensive toxicological data for both compounds underscores the need for further investigation, particularly regarding mutagenicity or environmental persistence .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-(2-Tert-butyloxaziridin-3-yl)phenol?

To ensure accurate structural elucidation, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemistry and confirm substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., oxaziridine ring vibrations near 950–980 cm).

- Single-Crystal X-ray Diffraction : For definitive stereochemical assignment and bond-length/angle quantification .

Q. Which crystallographic tools are optimal for analyzing this compound’s solid-state structure?

- SHELX Suite : Use SHELXL for refinement of crystallographic data to resolve disorder or thermal motion .

- Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonding, π-stacking) and calculate void spaces in the crystal lattice .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to illustrate atomic displacement parameters .

Q. How can computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity and compare experimental UV-vis spectra with theoretical transitions. Basis sets like B3LYP/6-311++G(d,p) are recommended .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism hypotheses .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational data for this compound?

- DFT Benchmarking : Compare calculated vibrational frequencies (IR) or -NMR chemical shifts with experimental values to identify outliers. Adjust computational parameters (e.g., solvent models, exchange-correlation functionals) .

- Packing Analysis : Use Mercury CSD to evaluate crystal-packing effects that may distort bond angles or torsional preferences observed in X-ray data .

Q. What experimental strategies elucidate the reaction mechanisms involving the oxaziridine ring?

- Kinetic Isotope Effects (KIE) : Introduce deuterium at reactive sites to probe rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR or EPR to capture transient species (e.g., nitroxide radicals).

- DFT Transition-State Modeling : Map energy barriers for ring-opening pathways (e.g., nucleophilic attack vs. thermal rearrangement) .

Q. How to assess the compound’s toxicity for laboratory handling?

Q. What methodologies optimize reaction yields for derivatives of this compound?

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading).

- Microwave-Assisted Synthesis : Reduce reaction times for thermally sensitive intermediates.

- HPLC-Purification : Employ chiral columns for enantiomeric resolution if asymmetric synthesis is attempted .

Q. How to validate the compound’s stability under varying storage conditions?

Q. What statistical approaches ensure reproducibility in crystallographic data?

Q. How to address discrepancies in biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.